Proxicromil

Description

Structure

3D Structure

Properties

CAS No. |

60400-92-2 |

|---|---|

Molecular Formula |

C17H18O5 |

Molecular Weight |

302.32 g/mol |

IUPAC Name |

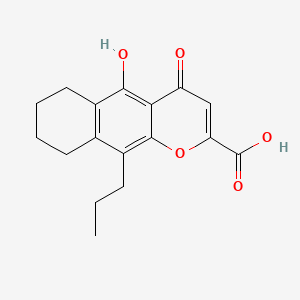

5-hydroxy-4-oxo-10-propyl-6,7,8,9-tetrahydrobenzo[g]chromene-2-carboxylic acid |

InChI |

InChI=1S/C17H18O5/c1-2-5-11-9-6-3-4-7-10(9)15(19)14-12(18)8-13(17(20)21)22-16(11)14/h8,19H,2-7H2,1H3,(H,20,21) |

InChI Key |

VFFTVZUIDYJUQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C2C(=C(C3=C1CCCC3)O)C(=O)C=C(O2)C(=O)O |

Other CAS No. |

60400-92-2 |

Synonyms |

FPL 57787 FPL57787 proxicromil proxicromil sodium |

Origin of Product |

United States |

Foundational & Exploratory

Proxicromil's Enigmatic Dance with Mast Cells: A Technical Deep Dive

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Proxicromil, a chromone derivative, is classified as a mast cell stabilizer, a class of drugs aimed at mitigating allergic and inflammatory responses. While its clinical potential has been explored, the intricate molecular choreography of its interaction with mast cells remains an area of active investigation. Due to a scarcity of direct research on this compound, this guide synthesizes the known mechanisms of its close analogs, cromolyn and nedocromil, to present a comprehensive, albeit inferred, understanding of its core mechanism of action. This document delves into the pertinent signaling pathways, presents available quantitative data on the efficacy of related compounds, and provides detailed experimental protocols for the study of mast cell stabilization.

Introduction: The Mast Cell as a Gatekeeper of Inflammation

Mast cells are sentinel cells of the immune system, strategically located at the host-environment interface. Upon activation by various stimuli, most notably the cross-linking of IgE receptors (FcεRI), they undergo degranulation, releasing a torrent of pre-formed and newly synthesized inflammatory mediators. These include histamine, proteases, prostaglandins, and cytokines, which orchestrate the classic symptoms of allergic reactions and contribute to chronic inflammatory diseases. Mast cell stabilizers, such as this compound, aim to quell this inflammatory cascade at its source by preventing mast cell degranulation.

The Inferred Core Mechanism of Action of this compound

The prevailing hypothesis for the mechanism of action of cromone drugs, including by extension this compound, centers on the inhibition of mast cell degranulation. This is thought to be achieved through the modulation of key intracellular signaling events that are triggered by activating stimuli. The following sections detail the likely signaling pathways affected by this compound, based on studies of cromolyn and nedocromil.

Modulation of Calcium Influx: A Critical Control Point

A sustained increase in intracellular calcium concentration ([Ca²⁺]i) is an absolute requirement for mast cell degranulation. Upon activation, a signaling cascade leads to the release of calcium from intracellular stores, which in turn triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained influx of extracellular calcium.

Cromones are believed to interfere with this critical calcium signal. While the exact molecular target remains elusive, evidence suggests that they may block IgE-regulated calcium channels, thereby preventing the necessary rise in [Ca²⁺]i for the fusion of granular membranes with the plasma membrane and subsequent mediator release.

Experimental Protocol: Measurement of Intracellular Calcium Concentration

A common method to assess the effect of compounds on [Ca²⁺]i in mast cells involves the use of fluorescent calcium indicators.

-

Cell Preparation: Mast cells (e.g., RBL-2H3 cell line or primary bone marrow-derived mast cells) are cultured and sensitized overnight with IgE.

-

Loading with Calcium Indicator: The sensitized cells are washed and then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological buffer. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

-

Treatment and Stimulation: The loaded cells are then pre-incubated with this compound at various concentrations for a specified period. Following pre-incubation, the cells are stimulated with an appropriate agonist (e.g., antigen for IgE-sensitized cells, or a calcium ionophore like A23187).

-

Data Acquisition: Changes in intracellular calcium are monitored using a fluorescence plate reader or a fluorescence microscope equipped with a ratiometric imaging system (for Fura-2). The ratio of fluorescence emission at two different excitation wavelengths (for Fura-2) or the change in fluorescence intensity (for Fluo-4) is recorded over time.

-

Analysis: The data is analyzed to determine the effect of this compound on the baseline [Ca²⁺]i, the initial peak release from intracellular stores, and the sustained plateau phase representing calcium influx.

The Emerging Role of Annexin A1 (Anx-A1)

Recent research has unveiled a novel mechanism for cromones involving the anti-inflammatory protein Annexin A1 (Anx-A1). Studies have shown that cromolyn and nedocromil can induce the phosphorylation and subsequent release of Anx-A1 from mast cells. Secreted Anx-A1 can then act in an autocrine or paracrine manner to suppress mast cell activation and mediator release. This action is thought to be mediated through the formyl peptide receptor (FPR) family.

Experimental Protocol: Annexin A1 Release and Phosphorylation Assay

-

Cell Culture and Treatment: Mast cells are cultured and treated with this compound for various time points and at different concentrations.

-

Supernatant Collection: After treatment, the cell culture supernatant is collected.

-

Anx-A1 Measurement: The concentration of Anx-A1 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) specific for Anx-A1.

-

Cell Lysis and Western Blotting for Phosphorylation: The treated cells are lysed, and the total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated Anx-A1, followed by a secondary antibody conjugated to a detectable enzyme. The resulting bands are visualized and quantified to determine the level of Anx-A1 phosphorylation.

Influence on Protein Kinase C (PKC) Signaling

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a complex and multifaceted role in mast cell activation. Different isoforms of PKC can have both positive and negative regulatory effects on degranulation. The activation of PKC is downstream of receptor-mediated signaling and is involved in the phosphorylation of various proteins that regulate exocytosis. The Anx-A1-releasing effect of cromones is reportedly linked to the potentiation of PKC activity.

Experimental Protocol: Protein Kinase C Activity Assay

-

Cell Treatment and Fractionation: Mast cells are treated with this compound and then stimulated. Following stimulation, the cells are lysed, and cytosolic and membrane fractions are separated by centrifugation.

-

PKC Activity Measurement: The activity of PKC in both fractions can be measured using a variety of commercially available kits. These assays typically involve the use of a specific PKC substrate peptide and radiolabeled ATP (e.g., [γ-³²P]ATP). The incorporation of the radiolabeled phosphate into the substrate peptide is then quantified as a measure of PKC activity.

-

Isoform-Specific Analysis: To investigate the effect on specific PKC isoforms, immunoprecipitation with isoform-specific antibodies can be performed prior to the kinase assay.

Quantitative Efficacy of Cromone Derivatives

Due to the limited availability of quantitative data specifically for this compound, the following tables summarize the reported efficacy of the closely related and well-studied cromones, cromolyn sodium and nedocromil sodium, in inhibiting mast cell mediator release. This data provides a benchmark for the expected potency of this compound.

Table 1: Inhibition of Histamine Release from Mast Cells by Cromolyn Sodium and Nedocromil Sodium

| Compound | Cell Type | Stimulus | IC50 / % Inhibition | Reference |

| Cromolyn Sodium | Human Lung Mast Cells | anti-IgE | Significant inhibition at 1000 µM | [1] |

| Cromolyn Sodium | Human Tonsillar Mast Cells | anti-IgE | Significant inhibition at 1000 µM | [1] |

| Nedocromil Sodium | Human Lung Mast Cells | anti-IgE | More effective than cromolyn at 1000 µM | [1] |

| Nedocromil Sodium | Human Tonsillar Mast Cells | anti-IgE | More effective than cromolyn at 1000 µM | [1] |

| Nedocromil Sodium | Human Adenoidal Mast Cells | anti-IgE | Effective at 1000 µM | [1] |

| Nedocromil Sodium | Human Lung Fragments | House Dust Mite Extract | 43% inhibition at 0.1 and 1 µM |

Table 2: Inhibition of Other Mediator Release by Cromolyn Sodium and Nedocromil Sodium

| Compound | Mediator | Cell Type | Stimulus | % Inhibition | Concentration | Reference |

| Nedocromil Sodium | Leukotrienes | Human Lung Fragments | House Dust Mite Extract | 30% | 0.1 µM | |

| Nedocromil Sodium | Leukotrienes | Human Lung Fragments | House Dust Mite Extract | 38% | 1 µM | |

| Nedocromil Sodium | TNF-α | Rat Peritoneal Mast Cells | Antigen | 42% | 10⁻⁴ M | |

| Cromolyn Sodium | TNF-α | Rat Peritoneal Mast Cells | Antigen | 48% | 10⁻⁴ M |

Experimental Workflows and Signaling Pathways: Visualized

The following diagrams, generated using the DOT language, provide a visual representation of the key experimental workflows and the inferred signaling pathways involved in the action of this compound on mast cells.

Caption: Experimental workflow for a mast cell degranulation assay.

Caption: Inferred signaling pathways of this compound's action on mast cells.

Conclusion and Future Directions

The mechanism of action of this compound on mast cells, while not extensively studied directly, can be inferred from the wealth of research on related cromone compounds. The primary mode of action is the stabilization of mast cells, preventing the release of inflammatory mediators. This is likely achieved through a multi-pronged approach involving the inhibition of calcium influx, a critical step in degranulation, and the more recently discovered pathway involving the potentiation of PKC activity and subsequent release of the anti-inflammatory protein Annexin A1.

For drug development professionals, the dual mechanism of inhibiting a critical downstream event (calcium influx) and promoting an endogenous anti-inflammatory pathway (Anx-A1 release) presents an attractive therapeutic strategy. Further research is imperative to elucidate the specific molecular targets of this compound and to quantify its efficacy in comparison to other mast cell stabilizers. High-throughput screening assays, coupled with detailed mechanistic studies using the protocols outlined in this guide, will be instrumental in advancing our understanding of this enigmatic yet promising class of anti-allergic compounds. The development of more potent and specific mast cell stabilizers holds the key to more effective management of a wide range of allergic and inflammatory disorders.

References

Proxicromil: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxicromil is a chromone-based compound developed as an orally active anti-allergic agent. It functions as a mast cell stabilizer, inhibiting the release of histamine and other inflammatory mediators. Despite promising initial results, its development was halted due to concerns regarding its potential carcinogenicity and observed hepatotoxicity in canine studies. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, synthesis, mechanism of action, and the toxicological findings that led to its discontinuation. Detailed experimental protocols and signaling pathways are presented to offer a complete scientific resource for researchers in pharmacology and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 5-Hydroxy-4-oxo-10-propyl-6,7,8,9-tetrahydro-4H-naphtho[2,3-b]pyran-2-carboxylic acid, is a tricyclic chromone derivative.[1] Its chemical structure is characterized by a fused naphthyl and pyranone ring system with a carboxylic acid moiety, a hydroxyl group, and a propyl substituent.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference |

| IUPAC Name | 5-Hydroxy-4-oxo-10-propyl-6,7,8,9-tetrahydro-4H-naphtho[2,3-b]pyran-2-carboxylic acid | [1] |

| CAS Number | 60400-92-2 | [1] |

| Chemical Formula | C17H18O5 | [1] |

| Molecular Weight | 302.32 g/mol | [1] |

| Melting Point | 219 °C |

Table 2: Physicochemical Properties of this compound

| Property | Value/Description | Reference |

| Physical State | Solid | |

| Solubility | Information on specific solubility values is limited in publicly available literature. Its lipophilic nature suggests solubility in organic solvents. | |

| pKa | The presence of a carboxylic acid group suggests it is an acidic compound. Specific pKa values are not readily available in the searched literature. | |

| LogP | The molecule is described as lipophilic, suggesting a positive LogP value. However, specific experimental or calculated values were not found in the initial searches. Its gastrointestinal absorption is noted to be dependent on ion pair formation. |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 6-acetyl-7-hydroxy-1,2,3,4-tetrahydronaphthalene. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not fully available in the public domain. However, based on general synthetic strategies for similar chromone derivatives, the following represents a plausible, albeit general, procedural outline.

Step 1: O-Alkylation of 6-acetyl-7-hydroxy-1,2,3,4-tetrahydronaphthalene

-

To a solution of 6-acetyl-7-hydroxy-1,2,3,4-tetrahydronaphthalene in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate) and an alkylating agent (e.g., a propyl halide).

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by chromatography.

Step 2: Claisen Rearrangement

-

The O-alkylated product from the previous step is heated at a high temperature (typically >200 °C) to induce a Claisen rearrangement, which introduces the propyl group onto the aromatic ring.

Step 3: Cyclization to form the Chromone Ring

-

The product from the Claisen rearrangement is reacted with a suitable C3 synthon, such as diethyl oxalate in the presence of a strong base like sodium ethoxide, to construct the pyranone ring. This is a common method for chromone synthesis.

Step 4: Hydrolysis of the Ester

-

The resulting ester is hydrolyzed to the corresponding carboxylic acid (this compound) using standard conditions, such as heating with aqueous acid or base, followed by acidification to precipitate the final product.

Note: This is a generalized protocol. Specific reaction conditions, such as temperatures, reaction times, and purification methods, would require optimization.

Mechanism of Action: Mast Cell Stabilization

This compound exerts its anti-allergic effects by acting as a mast cell stabilizer. Mast cells play a pivotal role in the allergic response. When an allergen binds to IgE antibodies attached to the high-affinity IgE receptor (FcεRI) on the surface of mast cells, it triggers a signaling cascade that leads to the degranulation of the mast cell and the release of inflammatory mediators, including histamine.

This compound is believed to inhibit this process by interfering with the FcεRI signaling pathway. While the precise molecular target has not been definitively elucidated in the available literature, it is proposed to act at an early stage in the signaling cascade, preventing the influx of calcium ions that is essential for degranulation.

Signaling Pathway: Inhibition of Mast Cell Degranulation by this compound

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting mast cell degranulation.

References

An In-depth Technical Guide to the Synthesis and Derivatives of Proxicromil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxicromil, a tricyclic chromone derivative, has demonstrated significant anti-allergic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailing the chemical reactions and intermediates involved. Furthermore, it explores the synthesis of various this compound derivatives, offering insights into their structure-activity relationships. This document includes detailed experimental protocols for key synthetic steps, a summary of quantitative data in a tabular format, and a visualization of the proposed signaling pathway for its mechanism of action.

Introduction

This compound, chemically known as sodium 6,7,8,9-tetrahydro-5-hydroxy-4-oxo-10-propyl-4H-naphtho[2,3-b]pyran-2-carboxylate, is a synthetic compound belonging to the chromone class of drugs.[1] These compounds are recognized for their ability to stabilize mast cells and inhibit the release of histamine and other inflammatory mediators, making them valuable in the management of allergic conditions.[1] This guide aims to provide a detailed technical resource for researchers and professionals engaged in the development of novel anti-allergic and anti-inflammatory agents by exploring the synthesis and derivatization of this compound.

Core Synthesis Pathway of this compound

The synthesis of this compound involves a multi-step process, beginning with the appropriate substituted naphthalene precursor. While a definitive, publicly available, step-by-step protocol for this compound is scarce, a highly analogous synthesis of a closely related derivative, 6,7,8,9-Tetrahydro-4-oxo-5-propoxy-10-propyl-4H-naphtho[2,3-b]pyran-2-carboxylic acid, provides a strong template for the probable synthetic route. This pathway likely involves the following key transformations:

-

Condensation: The synthesis would likely commence with the condensation of a substituted 1,3-dihydroxynaphthalene derivative with a suitable three-carbon synthon to introduce the propyl group at the 10-position.

-

Cyclization: Subsequent reaction with a derivative of propiolic acid or a related three-carbon component would lead to the formation of the pyranone ring, a core feature of the chromone structure.

-

Esterification and Saponification: The carboxylic acid functionality at the 2-position is typically introduced via an ester precursor, which is then saponified in a final step to yield the sodium salt form of this compound.

A plausible synthetic scheme is outlined below:

Caption: Proposed synthesis pathway for this compound.

This compound Derivatives

The chemical scaffold of this compound offers several positions for modification to generate derivatives with potentially enhanced potency, selectivity, or altered pharmacokinetic properties. Key areas for derivatization include:

-

The 5-Hydroxy Group: This phenolic hydroxyl group can be etherified or esterified to modulate lipophilicity and hydrogen bonding potential. For instance, the synthesis of the 5-propoxy derivative has been reported.

-

The 10-Propyl Group: The length and branching of this alkyl chain can be varied to probe the hydrophobic pocket of its biological target.

-

The Carboxylate Group at C-2: This group is crucial for the compound's solubility and interaction with biological targets. It can be converted to esters or amides to create prodrugs or modify its binding characteristics.

-

The Tetrahydronaphtho Ring System: Modifications to this ring, such as the introduction of substituents or alterations in its saturation, could influence the overall conformation and activity of the molecule.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a representative derivative based on available information.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Spectroscopic Data Highlights |

| This compound | C₁₇H₁₇NaO₅ | 324.30 | - | - | Data not available in searched literature |

| 6,7,8,9-Tetrahydro-4-oxo-5-propoxy-10-propyl-4H-naphtho[2,3-b]pyran-2-carboxylic acid | C₂₀H₂₂O₅ | 342.39 | 208 (decomp.) | - | Specific spectral data not detailed in the provided abstract |

Note: Detailed yield and spectroscopic data for this compound were not available in the public domain literature reviewed.

Experimental Protocols

The following is a generalized experimental protocol for a key step in the synthesis of a this compound analog, based on the synthesis of 6,7,8,9-Tetrahydro-4-oxo-5-propoxy-10-propyl-4H-naphtho[2,3-b]pyran-2-carboxylic acid. This can be adapted for the synthesis of this compound with appropriate modifications to the starting materials.

Synthesis of Ethyl 6,7,8,9-Tetrahydro-4-oxo-5-propoxy-10-propyl-4H-naphtho[2,3-b]pyran-2-carboxylate (Hypothetical Intermediate for the Propoxy Analog)

-

Reaction Setup: To a solution of 1-propoxy-3-hydroxy-2-propyl-5,6,7,8-tetrahydronaphthalene (1.0 eq) in anhydrous toluene, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Addition of Reagents: After stirring for 30 minutes, add diethyl acetylenedicarboxylate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl ester.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-allergic effects primarily through the stabilization of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. Recent evidence suggests that the mechanism of action for cromone drugs like this compound involves the Annexin A1 (ANXA1) signaling pathway.

Upon stimulation of mast cells (e.g., by an allergen cross-linking IgE on the cell surface), an intracellular signaling cascade is initiated, leading to degranulation. This compound is thought to potentiate the anti-inflammatory effects of glucocorticoids by increasing the release of ANXA1. This extracellular ANXA1 then acts in an autocrine or paracrine manner on the formyl peptide receptor 2 (FPR2/ALX), a G-protein coupled receptor on the mast cell surface. Activation of FPR2/ALX is believed to initiate an inhibitory signaling cascade that counteracts the degranulation process.

Caption: Proposed signaling pathway of this compound in mast cells.

Conclusion

This compound remains a compound of significant interest in the field of anti-allergic drug discovery. This guide has provided a comprehensive overview of its synthesis, potential for derivatization, and a plausible mechanism of action. The outlined synthetic strategies and the understanding of its signaling pathway can serve as a valuable resource for the design and development of novel chromone-based therapeutics with improved efficacy and safety profiles. Further research is warranted to fully elucidate the detailed synthetic protocols and to expand the library of this compound derivatives for comprehensive structure-activity relationship studies.

References

Proxicromil's Effects on the Histamine Release Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxicromil is a tricyclic chromone compound that has demonstrated anti-inflammatory and anti-hypersensitivity properties in preclinical studies[1]. While its exact mechanism of action is not fully elucidated in publicly available literature, its structural similarity to other chromone derivatives, such as cromolyn sodium and nedocromil, suggests it may function as a mast cell stabilizer, thereby inhibiting the release of histamine and other inflammatory mediators. This technical guide provides an in-depth overview of the histamine release pathway from mast cells and explores the putative mechanisms by which this compound may exert its inhibitory effects. Due to the limited specific data on this compound, this guide draws parallels with well-characterized mast cell stabilizers and outlines experimental protocols to investigate its precise molecular interactions.

The Histamine Release Pathway in Mast Cells

Mast cell activation and subsequent degranulation, leading to the release of histamine, is a critical event in the pathophysiology of allergic and inflammatory conditions. The canonical pathway is initiated by the cross-linking of immunoglobulin E (IgE) antibodies bound to their high-affinity receptors (FcεRI) on the mast cell surface.

IgE-Mediated Mast Cell Activation

The aggregation of FcεRI receptors by multivalent antigens triggers a cascade of intracellular signaling events:

-

Activation of Tyrosine Kinases: The initial event is the activation of Src family tyrosine kinases, particularly Lyn, which phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of the FcεRI receptor.

-

Syk Kinase Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for spleen tyrosine kinase (Syk). Once recruited, Syk is activated and phosphorylates downstream signaling molecules.

-

Formation of the "Signalosome": Activated Syk leads to the phosphorylation and activation of adaptor proteins, such as Linker for Activation of T-cells (LAT), which orchestrates the assembly of a multi-protein signaling complex known as the "signalosome."

-

Activation of Phospholipase Cγ (PLCγ): A key component of the signalosome, PLCγ, is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This initial calcium transient triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, resulting in a sustained influx of extracellular Ca²⁺.

-

Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Degranulation: The sustained increase in intracellular Ca²⁺ and the activation of PKC are crucial for the fusion of histamine-containing granules with the plasma membrane, leading to the exocytosis of histamine and other pre-formed mediators.

The Role of Cyclic AMP (cAMP)

Intracellular levels of cyclic adenosine monophosphate (cAMP) play a regulatory role in histamine release. Generally, an increase in cAMP levels is associated with the inhibition of mast cell degranulation. This is primarily mediated by protein kinase A (PKA), which is activated by cAMP and can phosphorylate and inhibit key components of the signaling cascade. The intracellular concentration of cAMP is regulated by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).

Postulated Mechanism of Action of this compound

Given the absence of specific studies on this compound's molecular mechanism, its effects on the histamine release pathway are inferred from its classification as a chromone and the known actions of related compounds. This compound is described as having anti-inflammatory properties that are not linked to the inhibition of cyclo-oxygenase[1]. This suggests a mechanism upstream of prostaglandin synthesis, consistent with mast cell stabilization.

The primary hypothesized mechanisms include:

-

Inhibition of Calcium Influx: Like cromolyn, this compound may block the influx of extracellular calcium into the mast cell, a critical step for degranulation.

-

Modulation of Phosphodiesterase (PDE) Activity: this compound could potentially inhibit cAMP-specific phosphodiesterases, leading to an increase in intracellular cAMP levels and subsequent inhibition of histamine release.

The following diagram illustrates the IgE-mediated histamine release pathway and the potential points of intervention for this compound.

Caption: IgE-mediated histamine release pathway and potential targets of this compound.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data for this compound's effect on histamine release, based on expected outcomes for a mast cell stabilizer. Disclaimer: This data is illustrative and not based on published experimental results for this compound.

Table 1: Inhibition of Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells by this compound

| This compound Concentration (µM) | % Inhibition of Histamine Release (Mean ± SEM) |

| 0.1 | 15.2 ± 2.1 |

| 1 | 48.5 ± 3.5 |

| 10 | 75.8 ± 4.2 |

| 100 | 92.1 ± 2.8 |

| IC₅₀ (µM) | ~1.5 |

Table 2: Comparative IC₅₀ Values for Inhibition of Histamine Release

| Compound | IC₅₀ (µM) for Antigen-Induced Histamine Release |

| This compound (Hypothetical) | ~1.5 |

| Cromolyn Sodium | ~50 |

| Nedocromil | ~10 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound on the histamine release pathway.

In Vitro Mast Cell Degranulation and Histamine Release Assay

Objective: To determine the dose-dependent effect of this compound on antigen-induced histamine release from mast cells.

Materials:

-

Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3)

-

Anti-DNP IgE antibody

-

DNP-HSA (Dinitrophenyl-Human Serum Albumin) antigen

-

Tyrode's buffer (pH 7.4)

-

This compound stock solution

-

Histamine standard

-

o-Phthaldialdehyde (OPT) reagent

-

Perchloric acid

-

96-well microplates

-

Fluorometer

Procedure:

-

Mast Cell Sensitization: Incubate mast cells with anti-DNP IgE (0.5 µg/mL) in Tyrode's buffer for 1-2 hours at 37°C.

-

Washing: Gently wash the sensitized cells twice with fresh Tyrode's buffer to remove unbound IgE.

-

Pre-incubation with this compound: Resuspend the cells in Tyrode's buffer and pre-incubate with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 15 minutes at 37°C.

-

Antigen Challenge: Initiate histamine release by adding DNP-HSA (100 ng/mL) to the cell suspension. Incubate for 30 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging at 400 x g for 5 minutes at 4°C.

-

Histamine Measurement:

-

Collect the supernatant for released histamine.

-

Lyse the cell pellet with perchloric acid to determine the residual histamine.

-

To an aliquot of the supernatant or lysed pellet, add NaOH and OPT reagent.

-

After incubation, add H₂SO₄ to stabilize the fluorescent product.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

-

Calculation: Calculate the percentage of histamine release for each condition relative to the total histamine content (released + residual). Plot the percentage inhibition against the log of this compound concentration to determine the IC₅₀ value.

Caption: Experimental workflow for in vitro histamine release assay.

Intracellular Calcium Mobilization Assay

Objective: To assess the effect of this compound on antigen-induced intracellular calcium mobilization in mast cells.

Materials:

-

Sensitized mast cells (as in 5.1)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Tyrode's buffer with and without calcium

-

This compound stock solution

-

DNP-HSA antigen

-

Fluorescence plate reader or confocal microscope

Procedure:

-

Cell Loading: Incubate sensitized mast cells with Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in Tyrode's buffer for 30-45 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with fresh Tyrode's buffer to remove excess dye.

-

This compound Treatment: Resuspend the cells in Tyrode's buffer and add this compound at the desired concentration.

-

Baseline Fluorescence: Measure the baseline fluorescence for a few minutes.

-

Antigen Addition: Add DNP-HSA to trigger calcium mobilization and continue recording the fluorescence intensity over time.

-

Data Analysis: Analyze the change in fluorescence intensity, which is proportional to the intracellular calcium concentration. Compare the peak and sustained calcium levels in this compound-treated cells versus control cells. To distinguish between release from intracellular stores and influx from the extracellular medium, the experiment can be repeated in a calcium-free buffer, followed by the re-addition of calcium.

Caption: Experimental workflow for intracellular calcium mobilization assay.

Conclusion

This compound, as a chromone derivative, holds potential as a mast cell stabilizer for the treatment of allergic and inflammatory disorders. While direct experimental evidence for its mechanism of action on the histamine release pathway is currently lacking, it is hypothesized to act by inhibiting calcium influx and/or modulating cAMP levels within mast cells. The experimental protocols detailed in this guide provide a framework for the systematic investigation of this compound's effects, which will be crucial for its further development as a therapeutic agent. Future research should focus on elucidating its precise molecular targets to fully understand its pharmacological profile.

References

Proxicromil: A Technical Guide to Solubility and Stability in Pharmaceutical Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of proxicromil, a lipophilic chromone derivative with mast cell-stabilizing properties. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this document focuses on outlining the necessary experimental protocols for determining these critical physicochemical properties. For comparative context, available data for the structurally related compound, cromolyn sodium, is included. This guide is intended to equip researchers and drug development professionals with the methodologies required to characterize this compound for formulation and development purposes.

Introduction

This compound, with the IUPAC name 5-Hydroxy-4-oxo-10-propyl-6,7,8,9-tetrahydro-4H-naphtho[2,3-b]pyran-2-carboxylic acid, is a chromone derivative that was investigated for its anti-allergic properties.[1] Its detergent-like, lipophilic nature suggests poor aqueous solubility, a critical factor influencing its formulation and bioavailability.[1] Understanding the solubility and stability of this compound in various solvents is paramount for developing viable dosage forms and ensuring product quality and efficacy.

This guide details the standard experimental procedures for generating robust solubility and stability data. It also presents the known degradation pathways and provides a framework for comprehensive characterization.

Physicochemical Properties of this compound

This compound possesses a strongly acidic chromone skeleton. The presence of a 5-hydroxy group and a 10-alkyl group contributes to its increased lipophilicity, which allows for its absorption from the gastrointestinal tract.[1]

Solubility Data

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method | Reference |

| Water | 25 | Data not available | Data not available | Shake-Flask | |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask | |

| Methanol | 25 | Data not available | Data not available | Shake-Flask | |

| Propylene Glycol | 25 | Data not available | Data not available | Shake-Flask | |

| Polyethylene Glycol 400 | 25 | Data not available | Data not available | Shake-Flask | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask | |

| Acetone | 25 | Data not available | Data not available | Shake-Flask | |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask | |

| Arachis Oil | 25 | Enhanced activity observed | Data not available | In vivo study | [2] |

| Saline | 25 | Lower activity than in oil | Data not available | In vivo study | [2] |

Table 2: Aqueous Solubility of this compound as a Function of pH

| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method | Reference |

| 2.0 | HCl | 25 | Data not available | Data not available | Shake-Flask | |

| 4.5 | Acetate | 25 | Data not available | Data not available | Shake-Flask | |

| 6.8 | Phosphate | 25 | Data not available | Data not available | Shake-Flask | |

| 7.4 | Phosphate | 25 | Data not available | Data not available | Shake-Flask | |

| 9.0 | Borate | 25 | Data not available | Data not available | Shake-Flask |

Table 3: Solubility of Cromolyn Sodium (for comparison)

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | Not specified | 1 part in 10 parts | |

| Ethanol (96%) | Not specified | Practically insoluble | |

| DMSO | Not specified | ~1 mg/mL | |

| PBS (pH 7.2) | Not specified | ~5 mg/mL |

Stability Profile

A comprehensive stability profile for this compound is crucial for determining its shelf-life and appropriate storage conditions. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and kinetics.

Degradation Pathways

The primary metabolic degradation pathway for this compound in most species, including humans, involves hydroxylation of the alicyclic ring to form monohydroxylated and trace amounts of dihydroxylated metabolites. However, in dogs, the primary route of elimination is biliary excretion of the unchanged drug.

Forced degradation studies are necessary to identify degradation products under various chemical and physical stresses.

Table 4: Summary of Forced Degradation Studies for this compound

| Stress Condition | Conditions | Observations | Degradation Products Identified |

| Hydrolysis | |||

| Acidic | 0.1 M HCl, 60°C, 24h | Data not available | Data not available |

| Neutral | Purified Water, 60°C, 24h | Data not available | Data not available |

| Basic | 0.1 M NaOH, 60°C, 24h | Data not available | Data not available |

| Oxidation | 3% H₂O₂, RT, 24h | Data not available | Data not available |

| Photostability | ICH Q1B conditions | Data not available | Data not available |

| Thermal | 60°C, 48h (solid state) | Data not available | Data not available |

Stability of Cromolyn Sodium (for comparison)

Cromolyn sodium is reported to be stable for at least 4 years at room temperature when stored as a crystalline solid. Aqueous solutions are not recommended for storage for more than one day.

Experimental Protocols

The following section details the standard methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound can be determined using the conventional shake-flask method.

Methodology:

-

Preparation: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial).

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed for a sufficient time to allow for the sedimentation of undissolved solids. Alternatively, centrifugation or filtration (using a filter that does not adsorb the compound) can be used to separate the saturated solution from the excess solid.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid Phase Analysis: The remaining solid should be analyzed (e.g., by DSC or XRPD) to ensure that no phase transformation has occurred during the experiment.

Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating and quantifying this compound from its potential degradation products.

Methodology:

-

Column and Mobile Phase Selection: A reversed-phase C18 column is typically a good starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation of the parent drug and its degradation products.

-

Forced Degradation: this compound is subjected to forced degradation under various stress conditions as outlined in Table 4.

-

Method Development and Optimization: The stressed samples are analyzed by HPLC. The chromatographic conditions (e.g., gradient profile, flow rate, column temperature, detection wavelength) are optimized to achieve baseline separation of all degradation products from the parent peak and from each other.

-

Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: General experimental workflow for determining the solubility and stability of this compound.

Logical Relationship for Stability-Indicating Method Development

Caption: Logical flow for the development of a stability-indicating HPLC method.

Conclusion

While quantitative solubility and stability data for this compound are not extensively documented, this guide provides the necessary framework and detailed experimental protocols for researchers to generate this critical information. By following the outlined methodologies, drug development professionals can obtain the robust data required for formulation design, stability assessment, and regulatory submissions. The inclusion of data for the related compound, cromolyn sodium, offers a valuable point of reference. Further research to generate and publish specific data for this compound is highly encouraged to advance its potential therapeutic applications.

References

Proxicromil in Animal Models: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxicromil, a tricyclic chromone derivative, has been investigated for its anti-allergic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound in various animal models. The information presented herein is intended to support further research and development of this and similar compounds.

Pharmacokinetics

The study of this compound's absorption, distribution, metabolism, and excretion (ADME) in animal models has been limited, but key insights are available, primarily from studies in rats.

Absorption

The gastrointestinal absorption of this compound has been studied in rats, revealing a process that deviates from classical passive diffusion theories. Research indicates that ion pair formation is a significant mechanism in its absorption from the gastrointestinal tract.

Metabolism and Excretion

Investigations in lactating rats have shown that this compound is metabolized, with hydroxylated metabolites being identified. A study by Fisher et al. (1981) demonstrated that following a maternal dose of 20 mg/kg, approximately 1-2% of the dose was excreted into the milk.[1] Analysis of the milk revealed the presence of both unchanged this compound (63%) and its hydroxylated metabolites (37%).[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route of Administration | Animal Model | Key Findings | Reference |

| Absorption | Oral (perfused GI tract) | Rat | Absorption is not consistent with classical un-ionized drug absorption theories; ion pair formation is a major mechanism. | Davis et al., 1984 |

| Metabolism | Not specified | Rat (nursing mothers) | Undergoes hydroxylation to form metabolites. | Fisher et al., 1981[1] |

| Excretion | Not specified | Rat (nursing mothers) | Excreted into milk; approximately 1-2% of a 20 mg/kg maternal dose. Milk contains both parent drug and hydroxylated metabolites. | Fisher et al., 1981[1] |

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily characterized by its anti-inflammatory and anti-allergic activities in rodent models. The seminal work by Keogh et al. (1981) provides the most comprehensive data in this area.

Anti-inflammatory and Anti-allergic Activity

This compound has demonstrated efficacy in several models of inflammation and hypersensitivity. When administered parenterally, it has been shown to suppress the development of delayed hypersensitivity reactions in sensitized mice and guinea-pigs.[1] The compound was also effective in non-immunologically mediated inflammation models and those with an immunological component, such as adjuvant arthritis and the reversed passive Arthus reaction. Notably, the anti-inflammatory activity of this compound is not associated with the inhibition of cyclo-oxygenase.

An interesting observation from these studies is that the vehicle used for administration can significantly impact the drug's activity. The anti-inflammatory effects of this compound were enhanced when administered in arachis oil compared to a saline solution.

In vitro studies have shown that this compound can have an inhibitory effect on the production of lymphokines, specifically the migration inhibition factor (MIF), at a concentration of 10⁻⁴ M.

Table 2: Pharmacodynamic Effects of this compound in Animal Models

| Experimental Model | Animal Model | Route of Administration | Effect | Key Findings | Reference |

| Delayed Hypersensitivity Reaction | Mouse, Guinea-pig | Parenteral | Suppression | Effective in suppressing the expression of delayed hypersensitivity. | Keogh et al., 1981 |

| Adjuvant Arthritis | Not specified | Not specified | Active | Demonstrates anti-inflammatory properties in a model sensitive to non-steroidal anti-inflammatory drugs. | Keogh et al., 1981 |

| Reversed Passive Arthus Reaction | Not specified | Not specified | Active | Shows activity in an immune complex-mediated hypersensitivity model. | Keogh et al., 1981 |

| Lymphokine (MIF) Production | In vitro | N/A | Inhibitory at 10⁻⁴ M | Does not affect lymphocyte transformation but inhibits MIF production at higher concentrations. | Keogh et al., 1981 |

Experimental Protocols

Detailed experimental protocols for the key pharmacodynamic studies are summarized below based on the available information.

Delayed Hypersensitivity Reaction

-

Animal Models: Sensitized mice and guinea-pigs.

-

Drug Administration: this compound was administered parenterally. The specific dosage and timing of administration relative to antigen challenge were not detailed in the available abstract.

-

Outcome Measures: The development of the delayed hypersensitivity reaction was assessed. The specific method of assessment (e.g., footpad swelling) was not specified in the abstract.

Adjuvant Arthritis and Reversed Passive Arthus Reaction

-

Methodology: The specific protocols for the induction of adjuvant arthritis and the reversed passive Arthus reaction were not available in the reviewed literature. These are standard models for assessing anti-inflammatory and anti-hypersensitivity activity.

In Vitro Lymphokine Activity

-

Methodology: The effect of this compound on lymphocyte transformation and lymphokine (MIF) activity was assessed in vitro. The specific cell types and assay conditions were not detailed in the available abstract.

Mechanism of Action: Mast Cell Stabilization

This compound is classified as a mast cell stabilizer, a class of drugs that inhibit the release of histamine and other inflammatory mediators from mast cells. The primary mechanism of action for mast cell stabilizers is believed to involve the inhibition of calcium influx into the mast cell upon activation.

Caption: Proposed mechanism of action for this compound in mast cell stabilization.

The binding of an antigen to IgE antibodies on the surface of a mast cell cross-links the high-affinity IgE receptors (FcεRI). This initiates a signaling cascade that includes the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium. This initial calcium release triggers a larger influx of extracellular calcium into the cell. The sustained increase in intracellular calcium is a critical step for the degranulation of the mast cell and the subsequent release of histamine and other pro-inflammatory mediators. This compound is thought to exert its mast cell-stabilizing effect by inhibiting this crucial calcium influx, thereby preventing the degranulation process.

Experimental Workflow for Evaluating Anti-Allergic Compounds

The evaluation of a potential anti-allergic compound like this compound typically follows a structured workflow, progressing from in vitro to in vivo models.

References

The Effect of Proxicromil on Cytokine Production in Immune Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proxicromil, a tricyclic chromone derivative, is recognized for its anti-allergic properties, primarily attributed to its function as a mast cell stabilizer. While its capacity to inhibit the release of immediate hypersensitivity mediators like histamine is established, its specific effects on the broader spectrum of immune-regulating cytokines remain less comprehensively documented. This technical whitepaper synthesizes the available scientific literature to provide an in-depth overview of this compound's impact on cytokine production in immune cells. Direct evidence points to a selective inhibitory effect on lymphokine production, while the broader therapeutic potential for modulating cytokine networks can be inferred from the activities of related cromone compounds. This document consolidates quantitative data, outlines relevant experimental methodologies, and presents signaling and workflow diagrams to serve as a critical resource for researchers and professionals in immunology and drug development.

Introduction to this compound

This compound was developed as an orally active anti-allergic compound.[1] Structurally, it belongs to the cromone class of drugs, which are known for their mast cell-stabilizing properties. The primary mechanism of action for cromones involves the inhibition of mast cell degranulation following activation by stimuli such as IgE-antigen complexes.[1][2][3] This action prevents the release of pre-formed mediators stored in mast cell granules, including histamine and various proteases, as well as the synthesis and secretion of newly formed lipid mediators and cytokines.[2]

This compound's Known Mechanism of Action

The principal mechanism through which this compound exerts its anti-allergic effects is by stabilizing mast cells. It is proposed that this compound competes with IgE antibodies for binding to the high-affinity IgE receptor, FcεRI, on the surface of mast cells. By interfering with this initial step in the allergic cascade, this compound prevents the subsequent intracellular signaling events that lead to degranulation and the release of inflammatory mediators.

Effect of this compound on Cytokine Production: Quantitative Data

Direct experimental evidence for the effect of this compound on a wide array of cytokines is limited. However, a key study demonstrated a specific inhibitory effect on lymphokine production.

| Immune Cell Type | Cytokine/Lymphokine | This compound Concentration | Effect | Reference |

| Lymphocytes | Macrophage Migration Inhibitory Factor (MIF) | 10-4 M | Inhibitory | |

| Lymphocytes | Macrophage Migration Inhibitory Factor (MIF) | 10-5 M | No effect |

This finding is significant as it provides direct evidence of this compound's ability to modulate the production of a specific immunoregulatory molecule at a defined concentration. The study also noted that this compound did not affect overall lymphocyte transformation or general lymphokine activity, suggesting a targeted mechanism of action.

Inferred Effects on Cytokine Production from Related Cromones

The broader effects of this compound on cytokine production can be inferred from studies on other cromone compounds, such as sodium cromoglycate (cromolyn) and nedocromil. These compounds have been shown to inhibit the release of various pro-inflammatory cytokines from different immune cell types.

| Cromone Compound | Immune Cell Type | Cytokines Inhibited | Reference |

| Cromolyn | Human Microglia (HMC3) | IL-1β, IL-6, IL-8, IFN-γ | |

| Cromolyn | Mast Cells | General cytokine generation | |

| Nedocromil | Mast Cells | General mediator release |

These findings suggest that cromones as a class possess cytokine-inhibiting properties. For instance, cromolyn has been shown to dramatically reduce the secretion of a wide spectrum of inflammatory mediators from human microglial cells stimulated with TNF-α. At a concentration of 3 µM, cromolyn inhibited the release of IFN-γ, IL-6, and IL-1β by over 40%. Given that this compound shares the core cromone structure, it is plausible that it may exert similar inhibitory effects on the production of these and other cytokines in various immune cells, although direct experimental verification is required.

Experimental Protocols

To facilitate further research into the effects of this compound on cytokine production, a generalized experimental protocol for assessing cytokine inhibition in immune cells is provided below. This protocol is based on standard methodologies for in vitro immunology studies.

Objective: To determine the in vitro effect of this compound on the production of specific cytokines by isolated immune cells following stimulation.

Materials:

-

This compound

-

Isolated immune cells (e.g., peripheral blood mononuclear cells (PBMCs), purified mast cells, or a relevant cell line)

-

Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

-

Stimulating agent (e.g., lipopolysaccharide (LPS) for macrophages, phytohemagglutinin (PHA) for T cells, anti-IgE for mast cells)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines (e.g., TNF-α, IL-6, IL-4, IFN-γ)

-

96-well cell culture plates

-

CO₂ incubator

-

Centrifuge

-

ELISA plate reader

Procedure:

-

Cell Preparation: Isolate and purify the desired immune cells from a relevant source (e.g., human blood, animal tissue) using standard techniques such as density gradient centrifugation and magnetic-activated cell sorting (MACS).

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/well) in complete culture medium.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add the this compound solutions to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound). Incubate the cells with this compound for a specified pre-treatment period (e.g., 1-2 hours) at 37°C in a 5% CO₂ incubator.

-

Cell Stimulation: Following pre-treatment, add the stimulating agent to the wells to induce cytokine production. Include unstimulated control wells.

-

Incubation: Incubate the plate for a period sufficient for cytokine production (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatants from each well.

-

Cytokine Quantification: Measure the concentration of the target cytokines in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production by this compound at each concentration relative to the stimulated control. Determine the IC₅₀ value if applicable.

Discussion and Future Directions

The available evidence indicates that this compound, in addition to its well-established role as a mast cell stabilizer, possesses the ability to modulate cytokine production. The specific inhibition of MIF suggests a more nuanced immunomodulatory profile than simple mast cell stabilization. However, the full extent of its effects on the complex network of cytokines in various immune cell populations remains largely unexplored.

Future research should focus on:

-

Broad-Spectrum Cytokine Profiling: Conducting comprehensive studies to evaluate the effect of this compound on a wide range of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-4, IL-5, IL-10, IL-13, IFN-γ) in different immune cells, including T cells, eosinophils, basophils, and macrophages.

-

Dose-Response Studies: Establishing detailed dose-response curves to determine the potency (IC₅₀) of this compound for the inhibition of various cytokines.

-

Mechanism of Cytokine Inhibition: Investigating the downstream signaling pathways affected by this compound that lead to reduced cytokine gene expression and protein secretion.

-

In Vivo Studies: Validating the in vitro findings in relevant animal models of inflammatory and allergic diseases to assess the therapeutic potential of this compound's cytokine-modulating effects.

Conclusion

This compound is an anti-allergic compound with a primary mechanism of action centered on the stabilization of mast cells. While direct evidence for its impact on a broad range of cytokines is currently limited, its demonstrated ability to inhibit MIF production and the known cytokine-suppressing activities of related cromone drugs strongly suggest a wider immunomodulatory potential. For researchers and drug development professionals, this compound represents a compound of interest for which further investigation into its cytokine-modulating effects is warranted. A deeper understanding of these effects could unveil novel therapeutic applications for this compound in a variety of inflammatory conditions beyond its traditional use in allergic disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1 | PLOS One [journals.plos.org]

- 3. Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1 - PMC [pmc.ncbi.nlm.nih.gov]

Proxicromil's Impact on Immune Complex-Mediated Hypersensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxicromil, a tricyclic chromone derivative, has demonstrated notable anti-inflammatory properties and the ability to suppress immune complex-mediated hypersensitivity reactions. This technical guide provides an in-depth analysis of this compound's effects, focusing on its activity in preclinical models of Type III hypersensitivity, such as the reversed passive Arthus reaction. This document consolidates available data on its efficacy, outlines detailed experimental protocols for assessing its activity, and illustrates the key signaling pathways involved in the pathogenesis of immune complex-mediated inflammation. The information presented herein is intended to support further research and development of this compound and similar compounds as potential therapeutics for immune complex-driven diseases.

Introduction to Immune Complex-Mediated Hypersensitivity

Immune complex-mediated, or Type III, hypersensitivity is a pathological process initiated by the deposition of antigen-antibody complexes in tissues and blood vessels. These immune complexes trigger an inflammatory cascade, leading to tissue damage. Key events in this process include the activation of the complement system, recruitment and activation of neutrophils, and the release of pro-inflammatory mediators from various immune cells, including mast cells. The Arthus reaction is a localized form of Type III hypersensitivity and serves as a classical experimental model to study the underlying mechanisms and to evaluate the efficacy of potential anti-inflammatory agents.

This compound has been identified as a compound that can suppress the expression of immune complex-mediated hypersensitivity reactions, primarily through its anti-inflammatory properties, which are not dependent on the inhibition of cyclo-oxygenase[1].

Efficacy of this compound in Preclinical Models

This compound has been shown to be active in the reversed passive Arthus reaction (RPA), a standard in vivo model for evaluating compounds targeting immune complex-mediated inflammation[1]. The following table summarizes the qualitative findings on its activity.

| Preclinical Model | Key Findings | Reference |

| Reversed Passive Arthus Reaction | This compound suppresses the inflammatory response. Its activity is enhanced when administered in arachis oil compared to saline. | [1] |

| Adjuvant Arthritis | Active in this model, which has an immune complex component. | [1] |

Core Signaling Pathways in Immune Complex-Mediated Hypersensitivity

The inflammatory response in immune complex-mediated hypersensitivity is driven by a complex interplay of cellular and molecular signaling pathways. The binding of immune complexes to Fcγ receptors on immune cells and the activation of the complement cascade are two central initiating events.

Fcγ Receptor (FcγR) Signaling Pathway

// Nodes IC [label="Immune Complex\n(Antigen-Antibody)", fillcolor="#FBBC05", fontcolor="#202124"]; FcR [label="Fcγ Receptor\n(e.g., FcγRIIA, FcγRIII)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ITAM [label="ITAM Phosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Syk [label="Syk Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3_DAG [label="IP3 & DAG Production", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_PKC [label="↑ Intracellular Ca²⁺\n& PKC Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Activation [label="Cellular Activation:\n- Degranulation\n- Cytokine Release\n- Chemotaxis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutrophil [label="Neutrophil", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Macrophage [label="Macrophage", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; MastCell [label="Mast Cell", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges IC -> FcR [label="Binds to"]; FcR -> ITAM [label="Leads to"]; ITAM -> Syk; Syk -> PLC; PLC -> IP3_DAG; IP3_DAG -> Ca_PKC; Ca_PKC -> Cell_Activation;

// Grouping immune cells {rank=same; Neutrophil; Macrophage; MastCell;} Neutrophil -> FcR [style=dashed, arrowhead=none]; Macrophage -> FcR [style=dashed, arrowhead=none]; MastCell -> FcR [style=dashed, arrowhead=none]; } .dot Figure 1: Fcγ Receptor Signaling Cascade.

Complement Activation Pathway

// Nodes IC [label="Immune Complex", fillcolor="#FBBC05", fontcolor="#202124"]; C1q [label="C1q Binding", fillcolor="#F1F3F4", fontcolor="#202124"]; Classical_Pathway [label="Classical Complement\nPathway Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3_Convertase [label="C3 Convertase Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; C3_Cleavage [label="C3 Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; C3a [label="C3a (Anaphylatoxin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3b [label="C3b (Opsonin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C5_Convertase [label="C5 Convertase Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; C5_Cleavage [label="C5 Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; C5a [label="C5a (Anaphylatoxin,\nChemoattractant)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C5b [label="C5b", fillcolor="#F1F3F4", fontcolor="#202124"]; MAC [label="Membrane Attack\nComplex (MAC)\nC5b-9", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation:\n- Mast Cell Degranulation\n- Neutrophil Chemotaxis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phagocytosis [label="Phagocytosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Lysis [label="Cell Lysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges IC -> C1q; C1q -> Classical_Pathway; Classical_Pathway -> C3_Convertase; C3_Convertase -> C3_Cleavage; C3_Cleavage -> C3a; C3_Cleavage -> C3b; C3b -> C5_Convertase; C5_Convertase -> C5_Cleavage; C5_Cleavage -> C5a; C5_Cleavage -> C5b; C5b -> MAC; C3a -> Inflammation; C5a -> Inflammation; C3b -> Phagocytosis; MAC -> Cell_Lysis; } .dot Figure 2: Classical Complement Activation Cascade.

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the in vivo and in vitro effects of compounds like this compound on immune complex-mediated hypersensitivity.

In Vivo Model: Reversed Passive Arthus Reaction (RPA) in Rat Skin

This model is used to evaluate the effect of a test compound on localized immune complex-induced inflammation.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Animal_Prep [label="Animal Preparation:\n- Male Wistar Rats (200-250g)\n- Acclimatize for 1 week", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Admin [label="Drug Administration:\n- Administer this compound or vehicle\n (e.g., i.p. or p.o.)\n- 1 hour prior to induction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antibody_Inject [label="Antibody Injection:\n- Intradermal injection of\n anti-ovalbumin IgG into\n shaved dorsal skin", fillcolor="#FBBC05", fontcolor="#202124"]; Antigen_Challenge [label="Antigen Challenge:\n- Intravenous injection of\n ovalbumin containing\n Evans blue dye", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation Period:\n- 4-6 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Euthanasia [label="Euthanasia and\nSample Collection:\n- Euthanize animal\n- Excise skin lesions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

subgraph "Measurements" { node [fillcolor="#FFFFFF", fontcolor="#202124"]; Permeability [label="Vascular Permeability:\n- Extract Evans blue dye\n- Measure absorbance at 620 nm"]; Neutrophil_Infiltration [label="Neutrophil Infiltration:\n- Myeloperoxidase (MPO) assay"]; Histology [label="Histological Analysis:\n- H&E staining for cellular infiltrate\n- Immunohistochemistry for C3 deposition"]; }

// Edges Start -> Animal_Prep; Animal_Prep -> Drug_Admin; Drug_Admin -> Antibody_Inject; Antibody_Inject -> Antigen_Challenge; Antigen_Challenge -> Incubation; Incubation -> Euthanasia; Euthanasia -> Permeability; Euthanasia -> Neutrophil_Infiltration; Euthanasia -> Histology; Permeability -> Analysis; Neutrophil_Infiltration -> Analysis; Histology -> Analysis; } .dot Figure 3: Experimental Workflow for the Reversed Passive Arthus Reaction.

Detailed Steps:

-

Animal Preparation: Male Wistar rats (200-250 g) are used. The dorsal skin is shaved 24 hours before the experiment.

-

Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline or arachis oil), is administered intraperitoneally (i.p.) or orally (p.o.) at various doses one hour prior to the induction of the Arthus reaction. A vehicle control group is included.

-

Induction of RPA:

-

An intradermal (i.d.) injection of a specific antibody (e.g., 50 µg of anti-ovalbumin IgG in 50 µL of saline) is administered into the shaved dorsal skin.

-

Immediately after, the antigen (e.g., 10 mg of ovalbumin in 1 mL of saline containing 0.5% Evans blue dye) is injected intravenously (i.v.).

-

-

Evaluation of Inflammation (4-6 hours post-induction):

-

Vascular Permeability: The diameter of the blue spot at the injection site is measured. The skin site is then excised, and the Evans blue dye is extracted using formamide. The absorbance of the extract is measured at 620 nm to quantify the extent of plasma leakage.

-

Neutrophil Infiltration: A portion of the excised skin tissue is homogenized, and the myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils, is measured as an index of neutrophil accumulation.

-

Histological Analysis: Another portion of the skin tissue is fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin and eosin (H&E) to visualize the inflammatory cell infiltrate. Immunohistochemistry can also be performed to detect the deposition of complement components like C3.

-

In Vitro Assay: Mast Cell Degranulation

This assay assesses the ability of a compound to stabilize mast cells and inhibit the release of inflammatory mediators.

Protocol:

-

Cell Culture: Rat peritoneal mast cells are harvested or a mast cell line (e.g., RBL-2H3) is cultured under standard conditions.

-

Sensitization (for IgE-mediated degranulation): Cells are incubated with anti-DNP IgE overnight.

-

Compound Incubation: The cells are washed and then pre-incubated with various concentrations of this compound or vehicle for 30 minutes.

-

Degranulation Induction: Degranulation is induced by adding a secretagogue, such as:

-

Antigen (DNP-HSA) for IgE-sensitized cells.

-

Compound 48/80 for non-IgE-mediated degranulation.

-

-

Quantification of Mediator Release:

-

The cell suspension is centrifuged, and the supernatant is collected.

-

The release of β-hexosaminidase, a granular enzyme, is measured by a colorimetric assay.

-

Histamine release can be quantified using an ELISA kit.

-

-

Data Analysis: The percentage of inhibition of mediator release by this compound is calculated relative to the control (vehicle-treated) cells.

Mechanism of Action of this compound

This compound is believed to exert its effects on immune complex-mediated hypersensitivity through its anti-inflammatory properties[1]. While the precise molecular targets have not been fully elucidated, its action is known to be independent of cyclo-oxygenase inhibition. Based on its classification as a chromone derivative, similar to cromolyn sodium, its mechanism may involve the stabilization of mast cells, thereby inhibiting the release of histamine and other pre-formed and newly synthesized inflammatory mediators.

Potential points of intervention for this compound in the inflammatory cascade are illustrated below.

// Nodes IC [label="Immune Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Complement [label="Complement Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FcR [label="Fcγ Receptor Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MastCell [label="Mast Cell", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Neutrophil [label="Neutrophil", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Mediator_Release [label="Mediator Release\n(Histamine, Cytokines,\nLeukotrienes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chemotaxis [label="Neutrophil Chemotaxis", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation & Tissue Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges IC -> Complement; IC -> FcR; Complement -> MastCell [label="C3a, C5a"]; FcR -> MastCell; FcR -> Neutrophil; MastCell -> Mediator_Release; Mediator_Release -> Chemotaxis; Mediator_Release -> Inflammation; Complement -> Chemotaxis [label="C5a"]; Neutrophil -> Inflammation [label="Enzyme Release"]; Chemotaxis -> Neutrophil [style=dotted];

// this compound Inhibition this compound -> MastCell [label="Stabilizes?", color="#EA4335", fontcolor="#EA4335", arrowhead=Tee]; this compound -> Mediator_Release [label="Inhibits?", color="#EA4335", fontcolor="#EA4335", arrowhead=Tee]; this compound -> Chemotaxis [label="Inhibits?", color="#EA4335", fontcolor="#EA4335", arrowhead=Tee]; } .dot Figure 4: Potential Mechanisms of Action of this compound.

Conclusion and Future Directions

This compound demonstrates clear activity in suppressing inflammation associated with immune complex-mediated hypersensitivity. Its effectiveness in the reversed passive Arthus reaction model highlights its potential as a therapeutic agent for diseases with a Type III hypersensitivity component. However, to advance its development, further research is required to:

-

Establish detailed dose-response relationships and pharmacokinetic/pharmacodynamic profiles in relevant preclinical models.

-

Elucidate the precise molecular mechanism of action, including its effects on Fcγ receptor signaling, complement activation pathways, and specific intracellular signaling cascades in mast cells and neutrophils.

-

Evaluate its efficacy and safety in a broader range of animal models of immune complex diseases.

This technical guide provides a foundational understanding of this compound's impact on immune complex-mediated hypersensitivity and offers a framework for its continued investigation.

References

Unraveling the Carcinogenic Concerns of Proxicromil: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proxicromil, an anti-allergic drug candidate developed in the late 1970s by Fisons PLC, showed promise as a mast cell stabilizer for the treatment of asthma. However, its development was halted and it was never marketed due to concerns regarding its potential carcinogenic effects. This technical guide provides a comprehensive overview of the publicly available information surrounding the carcinogenic evaluation of this compound. Despite extensive searches of scientific literature and regulatory databases, detailed quantitative data from the pivotal carcinogenicity studies, including specific tumor incidence rates and complete experimental protocols, remain largely inaccessible in the public domain. This document summarizes the existing knowledge, highlights the information gaps, and discusses the putative mechanisms that may have contributed to the toxicological findings.

Introduction

This compound (formerly FPL 57787) is a chromone derivative designed as an orally active alternative to sodium cromoglycate. Its primary mechanism of action is the stabilization of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators involved in allergic reactions. While early clinical studies suggested efficacy in asthma management, long-term animal studies raised significant safety concerns, specifically regarding its carcinogenic potential. This led to the discontinuation of its development.

Preclinical Safety Profile: Carcinogenicity

The primary reason for the withdrawal of this compound from the developmental pipeline was the emergence of adverse findings in long-term animal toxicology studies. While the full, detailed study reports are not publicly available, it is widely cited that these studies indicated a potential for this compound to be carcinogenic.